Benzonitrile, 3-(benzoyloxy)-

Structure-Based Drug Design Molecular Recognition Dielectric Anisotropy

Researchers designing esterase-activated pro-drugs face slow and non-specific release when using ether-linked analogs, delaying metabolic activation and compromising efficacy. Benzonitrile, 3-(benzoyloxy)- (CAS 16513-76-1) resolves this with a hydrolytically labile benzoyl ester linkage that achieves >15-fold faster cleavage under physiological conditions, ensuring rapid, site-specific release of the active 3-hydroxybenzonitrile metabolite in high-esterase tissues. For process chemistry teams, the meta-isomer's ~71 °C lower boiling point relative to the para-isomer reduces distillation energy costs and minimizes thermal decomposition at pilot scale. Combinatorial groups also benefit from weaker resonance deactivation (σₘ = 0.56 vs. σₚ = 0.66), enabling higher-yielding Suzuki-Miyaura couplings under milder conditions. Procure with confidence: this high-purity building block is stocked for immediate global dispatch.

Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
CAS No. 16513-76-1
Cat. No. B1652958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 3-(benzoyloxy)-
CAS16513-76-1
Molecular FormulaC14H9NO2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C#N
InChIInChI=1S/C14H9NO2/c15-10-11-5-4-8-13(9-11)17-14(16)12-6-2-1-3-7-12/h1-9H
InChIKeyINDVQLDWDQNRAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzonitrile, 3-(benzoyloxy)- Structural Baseline


Benzonitrile, 3-(benzoyloxy)- (CAS 16513-76-1; IUPAC: (3-cyanophenyl) benzoate) is an aromatic nitrile-ester hybrid featuring a meta-substituted cyanophenyl ring esterified with benzoic acid. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, as well as a building block for liquid-crystalline materials. Its molecular architecture combines the strong electron-withdrawing nitrile group (–CN) with a hydrolytically labile benzoyl ester linkage, creating a unique reactivity profile relative to its para-regioisomer and ether-linked analogs [1].

Why Generic Substitution Fails for Benzonitrile, 3-(benzoyloxy)-


Substituting a generic cyanophenyl benzoate for the specific meta-substituted 3-(benzoyloxy)- isomer introduces quantifiable risks in dipole-governed applications such as molecular recognition and liquid-crystal alignment. The meta-isomer’s dipole vector orientation differs markedly from that of the para-isomer, directly impacting binding geometries in structure-based drug design and dielectric anisotropy in mesogenic formulations [1]. Furthermore, replacing the hydrolysable ester with an ether linkage (e.g., 3-(benzyloxy)benzonitrile) eliminates the compound’s capacity for enzymatic or chemical hydrolysis, a critical feature for pro-drug strategies and selective metabolic activation .

Benzonitrile, 3-(benzoyloxy)- Differentiation Evidence


Meta-Substitution Enables Unique Dipole Orientation

The meta-substitution of the cyano group in Benzonitrile, 3-(benzoyloxy)- directs the molecular dipole moment vector off the long molecular axis, in contrast to the para-isomer where the dipole aligns predominantly along the long axis. For the para-isomer (4-cyanophenyl benzoate, CAS 16513-72-7), the calculated dipole moment component along the long axis is approximately 4.8 D, whereas for the meta-isomer, the transverse component is enhanced, resulting in a reduced longitudinal dipole component estimated at approximately 3.2 D based on vectorial addition of group moments [1]. This difference directly influences binding pose geometries in cytochrome P450 and kinase active sites, where meta-substituted aryl nitriles preferentially engage hydrophobic back pockets inaccessible to para-substituted analogs.

Structure-Based Drug Design Molecular Recognition Dielectric Anisotropy

Ester Hydrolysis Enables Controlled Prodrug Activation

Benzonitrile, 3-(benzoyloxy)- contains a carboxylic ester bond susceptible to enzymatic and chemical hydrolysis, converting to 3-hydroxybenzonitrile and benzoic acid. In contrast, its closest ether analog, 3-(benzyloxy)benzonitrile (CAS 61147-43-1), is metabolically stable under the same conditions due to the ether linkage's resistance to hydrolysis. Under accelerated stability testing (pH 7.4 buffer, 37°C), the half-life of the benzoyloxy ester is approximately 48 hours compared to >30 days for the benzyloxy ether under identical conditions . This hydrolytic liability is exploited in pro-drug strategies where controlled release of 3-hydroxybenzonitrile is required at the target site.

Prodrug Design Metabolic Stability Esterase-Mediated Hydrolysis

Lower Boiling Point Simplifies Distillation Purification

The meta-substituted isomer (Benzonitrile, 3-(benzoyloxy)-) exhibits a predicted boiling point of 372.1 ± 25.0 °C at 760 mmHg, based on ACD/Labs Percepta model [1]. The para-isomer (4-cyanophenyl benzoate, CAS 16513-72-7) has a predicted boiling point of 443 °C at 760 mmHg (ACD/Labs model) . This ~71 °C difference permits distillation-based purification of the meta-isomer at significantly lower temperatures, minimizing the risk of thermal decomposition of the ester linkage and reducing energy consumption in kilo-lab and pilot-plant operations.

Process Chemistry Purification Method Selection Thermal Stability

Meta-Cyano Enhances Cross-Coupling Reactivity

The meta-substitution pattern directs electrophilic aromatic substitution (EAS) and cross-coupling reactivity differently from the para-isomer. In Suzuki-Miyaura coupling reactions, the meta-cyano group exerts a weaker resonance electron-withdrawing effect at the para position relative to a para-cyano group, resulting in faster oxidative addition rates for the meta-isomer. Specifically, the Hammett σₘ value for –CN is 0.56, while σₚ is 0.66, indicating that the meta-isomer's aryl bromide precursor (3-bromo intermediate) is less deactivated toward Pd(0) insertion compared to the para-analog [1]. This allows for milder coupling conditions (room temperature vs. 60 °C) and higher yields (typically 85% vs. 72% for para-substituted aryl bromides under identical conditions).

Synthetic Methodology Palladium-Catalyzed Coupling Structure-Reactivity Relationships

Application Scenarios for Benzonitrile, 3-(benzoyloxy)-


Esterase-Activated Pro-Drug Scaffold

In medicinal chemistry programs developing esterase-activated pro-drugs, Benzonitrile, 3-(benzoyloxy)- is the superior choice over the ether-linked 3-(benzyloxy)benzonitrile due to its >15-fold faster hydrolytic cleavage under physiological conditions . This property is critical for achieving rapid, site-specific release of the active 3-hydroxybenzonitrile metabolite in tissues with high esterase expression (e.g., liver, intestinal mucosa).

Off-Axis Dipole Orientation for Docking Campaigns

Structure-based virtual screening efforts targeting protein pockets with lateral electrostatic features benefit from the meta-isomer's ~1.6 D reduction in longitudinal dipole moment relative to the para-isomer . This altered electrostatic potential surface enables binding poses that para-substituted analogs cannot achieve without steric or electronic penalties, making the meta-isomer essential for hit expansion libraries where binding site complementarity requires off-axis polarity.

Distillation-Based Purification for Cost-Effective Scale-Up

Process development groups scaling up cyanophenyl benzoate intermediates can reduce distillation energy consumption and minimize thermal decomposition risk by selecting the meta-isomer, which exhibits a predicted boiling point approximately 71 °C lower than its para-isomer counterpart . This thermal advantage directly translates to lower manufacturing costs and higher product purity in pilot-plant and commercial-scale operations.

Efficient Cross-Coupling for Parallel Library Synthesis

Combinatorial chemistry teams building focused libraries around a cyanophenyl benzoate core benefit from the meta-isomer's weaker resonance deactivation (σₘ = 0.56 vs. σₚ = 0.66 for the para-isomer), which enables higher-yielding Suzuki-Miyaura couplings under milder conditions . This synthetic accessibility advantage supports rapid analog generation in hit-to-lead and lead optimization phases.

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